molecular formula C17H15N5O2 B2771058 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide CAS No. 477857-44-6

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide

Cat. No.: B2771058
CAS No.: 477857-44-6
M. Wt: 321.34
InChI Key: CPPAYCJMJHGNHR-UHFFFAOYSA-N
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Description

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of pyridine and pyrimidine rings, which are connected through a phenoxy group to an acetohydrazide moiety. The presence of these heterocyclic rings imparts significant chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyridinyl-Pyrimidinyl Intermediate: This step involves the coupling of 2-pyridinyl and 2-pyrimidinyl precursors using a suitable catalyst, such as palladium, under controlled conditions.

    Phenoxy Group Introduction: The intermediate is then reacted with a phenol derivative to introduce the phenoxy group. This step often requires the use of a base, such as potassium carbonate, to facilitate the reaction.

    Acetohydrazide Formation: Finally, the phenoxy intermediate is reacted with hydrazine hydrate to form the acetohydrazide moiety. This step is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in the formation of new functionalized compounds.

Scientific Research Applications

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid
  • 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazone
  • 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide derivatives

Uniqueness

This compound is unique due to its specific combination of pyridine and pyrimidine rings connected through a phenoxy group to an acetohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-22-16(23)11-24-13-6-4-12(5-7-13)17-20-10-8-15(21-17)14-3-1-2-9-19-14/h1-10H,11,18H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAYCJMJHGNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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